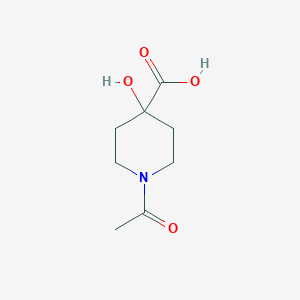

1-Acetyl-4-hydroxypiperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Acetyl-4-hydroxypiperidine-4-carboxylic acid is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid typically involves the following steps:

Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.

Introduction of Functional Groups: The hydroxyl and carboxylic acid groups can be introduced through oxidation reactions or hydrolysis of nitriles.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts can enhance the efficiency of the hydrogenation and acetylation steps .

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-hydroxypiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The acetyl group can be substituted with other acyl groups or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine are used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of new acyl or alkyl derivatives.

Scientific Research Applications

1-Acetyl-4-hydroxypiperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Piperidine: The parent compound, widely used in organic synthesis and drug development.

Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.

Matrine: Another piperidine alkaloid with significant biological activities.

Uniqueness

1-Acetyl-4-hydroxypiperidine-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its acetyl and hydroxyl groups make it a versatile intermediate in organic synthesis and a promising candidate for drug development .

Biological Activity

1-Acetyl-4-hydroxypiperidine-4-carboxylic acid is a piperidine derivative notable for its unique chemical structure, which includes an acetyl group and a hydroxyl group attached to the piperidine ring. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, especially in cancer therapy, neuroprotection, and GABA uptake inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C8H13NO3, with a molecular weight of approximately 171.19 g/mol. The specific arrangement of functional groups influences its biological activity, making it a candidate for further pharmacological exploration.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, in a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated enhanced cytotoxicity and apoptosis induction compared to standard reference drugs like bleomycin . The mechanism of action is believed to involve interactions with key proteins involved in cell proliferation and survival.

Neuroprotective Effects

The compound's structural features suggest it may also possess neuroprotective properties. Research indicates that derivatives of piperidine can modulate GABAergic signaling pathways, which are crucial in neuroprotection. Specifically, it has been noted that compounds similar to this compound can inhibit GABA uptake, thereby increasing the availability of GABA in the synaptic cleft and potentially providing therapeutic benefits in neurodegenerative diseases .

Interaction Studies

Interaction studies have focused on how this compound interacts with biological molecules. Its ability to bind effectively with various biological targets is critical for developing therapeutic agents based on this compound. For instance, studies have shown that it can interact with GABA receptors, albeit less effectively than some other known inhibitors .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Hydroxypiperidine-4-carboxylic acid | C6H11NO3 | Lacks acetyl group; primarily studied for analgesic properties. |

| 1-Acetylpiperidine-4-carboxylic acid | C8H13NO2 | Similar structure but without hydroxyl substitution; explored for antimicrobial activity. |

| 1-Acetyl-3-hydroxypiperidine-3-carboxylic acid | C8H13NO3 | Hydroxyl group at a different position; studied for neuroprotective effects. |

This table illustrates how the presence or absence of specific functional groups influences biological activity and therapeutic potential.

Case Studies

Several case studies provide insight into the efficacy of this compound:

- Cancer Cell Line Study : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in FaDu cells, indicating its potential as an anticancer agent.

- Neuroprotection Model : Animal models treated with derivatives showed improved outcomes in neurodegenerative disease models, suggesting that the compound may protect against neuronal damage through modulation of GABAergic signaling.

Properties

Molecular Formula |

C8H13NO4 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

1-acetyl-4-hydroxypiperidine-4-carboxylic acid |

InChI |

InChI=1S/C8H13NO4/c1-6(10)9-4-2-8(13,3-5-9)7(11)12/h13H,2-5H2,1H3,(H,11,12) |

InChI Key |

ZJOAAKPCGXCRLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC(CC1)(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.